Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride
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Overview
Description
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride is an organic compound belonging to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is known for its unique structure, which includes a cyclopropane ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. The general mechanism of the Pinner reaction includes the formation of imidates as their hydrochloride salts . This method is commonly used due to its efficiency in producing carboximidates.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Converts the compound into esters.
Aminolysis: Reacts with amines to form amidines.
Alcoholysis: Forms orthoesters when reacted with an excess of alcohol under acid catalysis.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid catalyst.
Aminolysis: Uses ammonia or primary amines.
Alcoholysis: Requires an excess of alcohol and an acid catalyst.
Major Products Formed
Hydrolysis: Produces esters.
Aminolysis: Forms amidines.
Alcoholysis: Results in the formation of orthoesters.
Scientific Research Applications
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-methylcyclopropane-1-carboximidate hydrochloride involves its role as a good electrophile, making it reactive in addition reactions. It can form intermediates that participate in various chemical transformations, such as the formation of esters, amidines, and orthoesters .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropanecarboxylic acid: Used in structure-activity studies of small carboxylic acids.
Cyclopropane derivatives: Include compounds like cyclopropane, cyclobutane, and cyclopentane.
Uniqueness
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride is unique due to its specific structure, which includes both a cyclopropane ring and an imidate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C7H14ClNO |
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Molecular Weight |
163.64 g/mol |
IUPAC Name |
ethyl 1-methylcyclopropane-1-carboximidate;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-9-6(8)7(2)4-5-7;/h8H,3-5H2,1-2H3;1H |
InChI Key |
HJLXQQXSQNUOGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1(CC1)C.Cl |
Origin of Product |
United States |
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